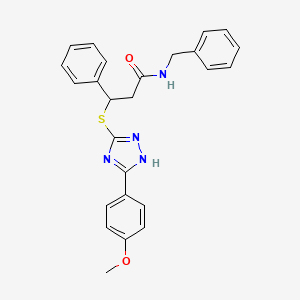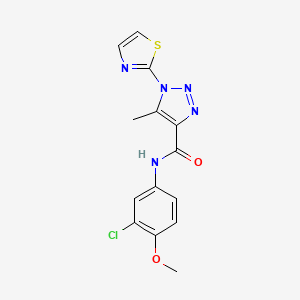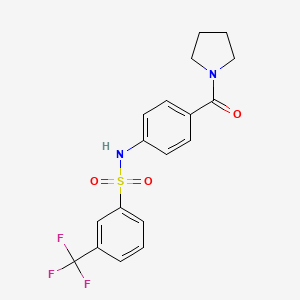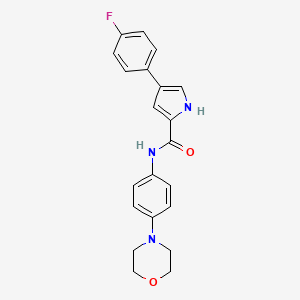![molecular formula C26H26N4O4S B2711945 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 361173-01-5](/img/structure/B2711945.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazole is a heterocyclic compound that is a core component of many bioactive compounds and has diverse biological and clinical applications . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. For instance, one method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Molecular Structure Analysis
The benzimidazole moiety contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .
Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in the field of cancer research. A study indicated that a Pd(II) complex derived from a similar compound exhibited excellent antiproliferative potency against the Ehrlich ascites carcinoma (EAC) cell line . The Pd(II) complex also showed significant tumor inhibitory effects in an in vivo murine EAC tumor model system .
Antiangiogenic Effect
The Pd(II) complex derived from a similar compound has been found to inhibit angiogenesis, the formation of new blood vessels . This is particularly relevant in cancer treatment, as tumors require the growth of new blood vessels for their survival and spread .
Promotion of Apoptosis
The Pd(II) complex has been found to promote apoptosis, or programmed cell death . This is another mechanism by which the compound could potentially exert its anticancer effects .
DNA Binding
The Pd(II) complex has been found to bind to double-stranded calf thymus DNA . This suggests that the compound could potentially interfere with DNA replication in cancer cells, thereby inhibiting their growth .
Antibacterial Activity
A series of novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their antibacterial potential . Some of these compounds exhibited promising activity against Staphylococcus aureus .
Crystallographic Studies
The compound has been used in crystallographic studies . A good quality single crystal of the compound was grown by slow evaporation solution growth technique to investigate its X-ray structure .
Mechanism of Action
Target of Action
The primary target of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide Similar compounds have been found to target proteins such as p97 . This protein plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis.
Mode of Action
The exact mode of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide It’s suggested that similar compounds may exert their effects by interacting with their targets and causing changes in their function . For instance, they may inhibit the activity of their target proteins, leading to a disruption in the processes these proteins are involved in.
Biochemical Pathways
The specific biochemical pathways affected by N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide Compounds with similar structures have been found to affect pathways related to apoptosis . They may cause up-regulation of proteins like Bax, p21, p27, and p53, and down-regulation of Bcl-2. They may also lead to the activation of caspase-9 and caspase-3 and subsequent cleavage of PARP, which are key events in the process of apoptosis .
Result of Action
The molecular and cellular effects of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide Similar compounds have been found to exhibit antitumor activity by inducing apoptosis in cancer cells .
Safety and Hazards
Future Directions
Benzimidazole and its derivatives have broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development and study of new benzimidazole derivatives is a promising area of research.
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-17-15-30(16-18(2)34-17)35(32,33)22-12-10-19(11-13-22)26(31)27-21-7-5-6-20(14-21)25-28-23-8-3-4-9-24(23)29-25/h3-14,17-18H,15-16H2,1-2H3,(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWUAWRHIHEGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1-Methylimidazol-2-yl)sulfanylethyl]aniline](/img/structure/B2711862.png)
![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2711864.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2711865.png)


![N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2711873.png)
![1,3-dimethyl-2,4-dioxo-N-(2-oxopyrrolidin-1-yl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2711874.png)
![2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2711877.png)


![(7S,8R)-7-Azido-8-methoxy-5-oxaspiro[3.4]octane](/img/structure/B2711880.png)
![N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2711882.png)
![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2711883.png)
![2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B2711885.png)